molecular formula C24H29NO4 B6431215 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1903532-24-0

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B6431215
CAS No.: 1903532-24-0
M. Wt: 395.5 g/mol
InChI Key: HMCXCUWMZDMSAJ-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C24H29NO4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.20965841 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its complex structure includes a tetrahydronaphthalene moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H23NO4, with a molecular weight of approximately 293.36 g/mol. The structure features a tetrahydronaphthalene core with hydroxy and methoxy substitutions, contributing to its solubility and reactivity.

Property Value
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Purity≥ 95%

Research indicates that the compound may interact with various biological targets, particularly in the context of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's pathology . The proposed mechanism involves stabilizing the monomeric form of amyloid beta, thereby preventing aggregation into toxic oligomers.

Anticancer Activity

Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) . While specific data on this compound is limited, its structural similarity to known anticancer agents suggests potential activity.

Neuroprotective Effects

The presence of hydroxy and methoxy groups enhances the compound's neuroprotective properties. Studies on related compounds indicate that these functional groups can improve solubility and bioavailability, potentially leading to enhanced efficacy in neuroprotection . The neuroprotective mechanism likely involves antioxidant activity and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Alzheimer's Disease Models : In vitro studies demonstrated that compounds targeting amyloid beta oligomers reduced neurotoxicity in neuronal cultures .
  • Antiproliferative Studies : A series of related compounds showed IC50 values in the low micromolar range against MCF-7 cells, indicating significant anticancer potential .
  • Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the tetrahydronaphthalene scaffold can significantly impact biological activity. For example, introducing different substituents on the phenyl ring has been shown to enhance anticancer effects .

Scientific Research Applications

Neuroscience Research

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound shows promise in inhibiting the formation of neurotoxic amyloid-beta oligomers, particularly targeting the amyloid-beta 1-42 monomer implicated in Alzheimer's pathology.

Case Study: Inhibition of Amyloid-Beta Oligomers
A study demonstrated that derivatives of this compound could effectively reduce the aggregation of amyloid-beta peptides in vitro. The mechanism involves interactions with the peptide's hydrophobic regions, leading to a decrease in fibril formation. This finding suggests potential therapeutic strategies for Alzheimer's disease management.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.

Case Study: Antioxidant Mechanism
In vitro assays revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models. This suggests its potential use as a protective agent against oxidative damage.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydronaphthalene Moiety : Starting from commercially available precursors.
  • Functionalization : Introduction of hydroxyl and methoxy groups through selective reactions.
  • Coupling Reaction : Combining the tetrahydronaphthalene derivative with the phenyloxane carboxamide using coupling agents under controlled conditions.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary studies on toxicity indicate low cytotoxicity levels in various cell lines. However, further comprehensive toxicological assessments are necessary to evaluate its safety for potential therapeutic use.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-20-9-10-21-18(16-20)6-5-11-24(21,27)17-25-22(26)23(12-14-29-15-13-23)19-7-3-2-4-8-19/h2-4,7-10,16,27H,5-6,11-15,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCXCUWMZDMSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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